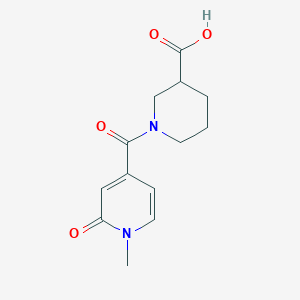
2-propyl-2,3-dihydro-1H-isoindol-4-amine
Overview
Description
“2-propyl-2,3-dihydro-1H-isoindol-4-amine” is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “2-propyl-2,3-dihydro-1H-isoindol-4-amine” is represented by the formula C11H16N2 . The InChI code for this compound is 1S/C11H16N2/c1-2-6-13-7-9-4-3-5-11(12)10(9)8-13/h3-5H,2,6-8,12H2,1H3 .
Physical And Chemical Properties Analysis
“2-propyl-2,3-dihydro-1H-isoindol-4-amine” is a powder . It has a molecular weight of 176.26 . The storage temperature is 4 degrees Celsius .
Scientific Research Applications
Synthesis and Catalysis
Isoindolinones and their derivatives are synthesized through various chemical reactions, often involving catalysis. For instance, propylphosphonic anhydride (T3P®) has been utilized for the synthesis of an isoindolinone library via Ugi four-center, three-component reactions, demonstrating the utility of isoindolinone frameworks in creating diverse chemical libraries (Varga, Milen, & Ábrányi‐Balogh, 2018). Similarly, the mechanism of amide formation in aqueous media has been explored for bioconjugation, which is relevant for the synthesis of compounds involving isoindolinone structures (Nakajima & Ikada, 1995).
Fluorescence and Sensing
Dendrimers containing isoindolinone units have been shown to act as fluorescent sensors with signal amplification capabilities. This application is significant for the development of advanced sensing materials for ions such as Co2+ (Balzani, Ceroni, Gestermann, Kauffmann, Gorka, & Vögtle, 2000).
Carbon Capture and Environmental Applications
Research has also been conducted on the role of amine structures, including those similar to isoindolinones, in carbon dioxide adsorption from ultradilute gas streams such as ambient air. Primary amines, for example, have shown promise for CO2 capture applications, highlighting the potential environmental applications of isoindolinone derivatives (Didas, Kulkarni, Sholl, & Jones, 2012).
Organic Synthesis
Isoindolinones serve as key intermediates in the synthesis of complex organic molecules, such as in the enantioselective intramolecular propargylic amination to produce optically active nitrogen-containing heterocyclic compounds. This demonstrates the role of isoindolinone structures in facilitating the preparation of compounds with potential pharmaceutical relevance (Shibata, Nakajima, & Nishibayashi, 2014).
Mechanism of Action
The mechanism of action of “2-propyl-2,3-dihydro-1H-isoindol-4-amine” is not clearly defined as it is a research compound.
properties
IUPAC Name |
2-propyl-1,3-dihydroisoindol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-6-13-7-9-4-3-5-11(12)10(9)8-13/h3-5H,2,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIZIGZHQMDVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propyl-2,3-dihydro-1H-isoindol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(1H-pyrazol-1-yl)ethoxy]aniline](/img/structure/B1517720.png)
amine](/img/structure/B1517722.png)
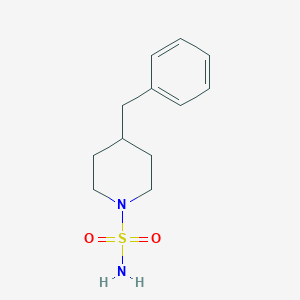
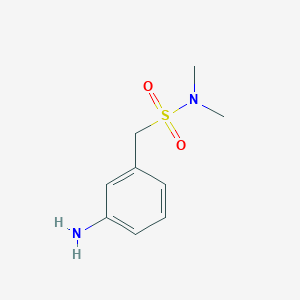

![6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1517731.png)

![3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B1517734.png)
![1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517736.png)
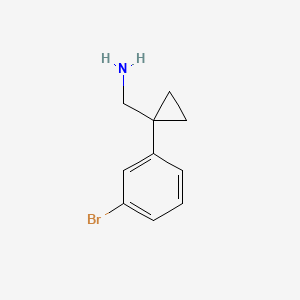
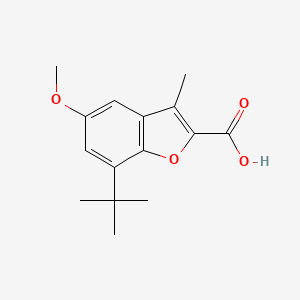
![2-[3-(4-Methylphenyl)propanamido]acetic acid](/img/structure/B1517739.png)
